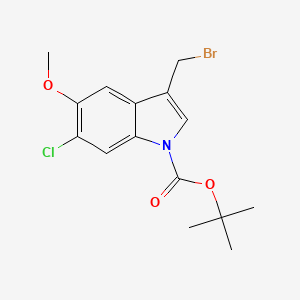

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate

Description

Table 1: Crystallographic Data for a Tert-Butyl Indole Carboxylate Derivative

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | $$ P1 $$ |

| Unit cell dimensions | $$ a = 10.8682 \, \text{Å} $$ |

| $$ b = 11.1094 \, \text{Å} $$ | |

| $$ c = 11.5699 \, \text{Å} $$ | |

| Dihedral angle (indole-carboxylate) | $$ 17.54^\circ $$ |

Key findings include:

- Planarity of the Indole Ring: The indole core exhibits minimal deviation from coplanarity (maximum atomic displacement: 0.029 Å), favoring π-π stacking interactions in the solid state.

- Conformational Flexibility: The tert-butyl carboxylate group forms a dihedral angle of $$ 17.54^\circ $$ with the indole plane, balancing steric bulk and electronic effects.

- Intermolecular Interactions: Centrosymmetric dimers stabilized by C–H⋯O hydrogen bonds ($$ R_2^2(10) $$ motif) dominate the crystal packing, a feature likely shared by the title compound due to structural homology.

These results underscore the utility of X-ray diffraction in elucidating the stereoelectronic properties of bromomethyl-substituted indole derivatives, informing their design for applications in catalysis and drug discovery.

Properties

Molecular Formula |

C15H17BrClNO3 |

|---|---|

Molecular Weight |

374.66 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-6-chloro-5-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C15H17BrClNO3/c1-15(2,3)21-14(19)18-8-9(7-16)10-5-13(20-4)11(17)6-12(10)18/h5-6,8H,7H2,1-4H3 |

InChI Key |

TVCSWKCDLCMNNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl, chloro, and methoxy substituents. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.

Indole Core Synthesis: The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis.

Introduction of Substituents: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS). The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the bromomethyl group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with sodium azide yields the corresponding azide compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate has been investigated for its potential as a bioactive compound. The indole scaffold is known for its presence in numerous natural products and pharmaceuticals, often exhibiting significant biological activities.

Anticancer Activity

Research indicates that compounds containing the indole structure can inhibit cancer cell proliferation. For instance, derivatives of indole have shown promise in targeting specific cancer pathways, making this compound a candidate for further exploration in anticancer drug development .

Antimicrobial Properties

The bromomethyl group in the compound may enhance its reactivity towards biological targets, potentially leading to antimicrobial activity. Studies on similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Indole Derivatives

This compound can be utilized to synthesize various indole derivatives through nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, facilitating the introduction of different nucleophiles .

Amidation Reactions

The compound has been employed in amidation reactions, where carboxylic acids react with amines to form amides. This reaction is crucial for creating peptide bonds and other amine-containing compounds .

Material Science

The unique properties of this compound also make it suitable for applications in material science.

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of tert-butyl substituted indoles in the development of solution-processable organic light-emitting diodes. The thermal stability and electronic properties of this compound can contribute to efficient light emission .

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its reactive groups allow for cross-linking and functionalization, which are essential for developing advanced polymers with tailored properties .

Case Studies

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that indole derivatives exhibited selective cytotoxicity against specific cancer cell lines. The incorporation of bromomethyl and chloro substituents was critical for enhancing their anticancer activity .

- Synthesis Protocols : Detailed protocols have been established for synthesizing this compound from readily available starting materials, showcasing its utility in academic laboratories focused on organic synthesis .

- Material Development : Research on OLEDs incorporating this compound has shown promising results in terms of efficiency and operational stability, paving the way for its application in next-generation display technologies .

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The indole core can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent patterns and reactivity profiles. Below is a comparative analysis:

Key Observations:

- Bromomethyl vs. Mesylate Groups : The bromomethyl substituent in the target compound offers higher reactivity in SN2 reactions compared to the mesylate group in compound 15 , which requires activation via sulfonation .

- Protecting Groups : The tert-butyl carbamate (Boc) in the target compound and 15 enhances stability during synthetic steps, unlike 5-bromo-6-methoxy-1H-indole, which lacks protection and is prone to oxidation .

- Substituent Positioning : Chloro and methoxy groups at C5 and C6 in the target compound create steric and electronic effects that influence regioselectivity in subsequent reactions, whereas 5-bromo-6-methoxy-1H-indole lacks such modulation .

Crystallographic and Structural Validation

The Boc group’s conformation is typically validated via C–O bond length analysis (~1.34 Å) and torsional angles, ensuring structural integrity .

Biological Activity

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate (CAS Number: 172169-91-4) is a synthetic compound belonging to the indole family, characterized by a complex structure that includes a tert-butyl ester group, a bromomethyl substituent, and a chloro group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 374.66 g/mol. The presence of various functional groups contributes to its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.66 g/mol |

| CAS Number | 172169-91-4 |

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the indole core can interact with enzymes and receptors involved in critical cellular processes. This interaction may lead to enzyme inhibition or disruption of cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

Research indicates potential anticancer properties , with studies focusing on its efficacy against various cancer cell lines. For example, compounds structurally similar to this one have shown promising results in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis or interfering with tubulin polymerization.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, reporting IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells. Further research is needed to elucidate the exact pathways involved in its anticancer effects.

- Antimicrobial Testing : In vitro assays demonstrated that this compound has significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Tert-butyl 3-(iodomethyl)-5-methoxy-1H-indole-1-carboxylate | 192189-07-4 | 0.90 | Contains an iodomethyl group |

| Tert-butyl 6-chloro-5-methoxy-1H-indole-1-carboxylate | 172169-91-4 | 0.80 | Chloro substituent enhances reactivity |

| Tert-butyl 4-methoxy-1H-indole-1-carboxylate | 1093759-59-1 | 0.80 | Different substitution pattern affects activity |

Q & A

Q. What computational methods support reactivity prediction for this substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.